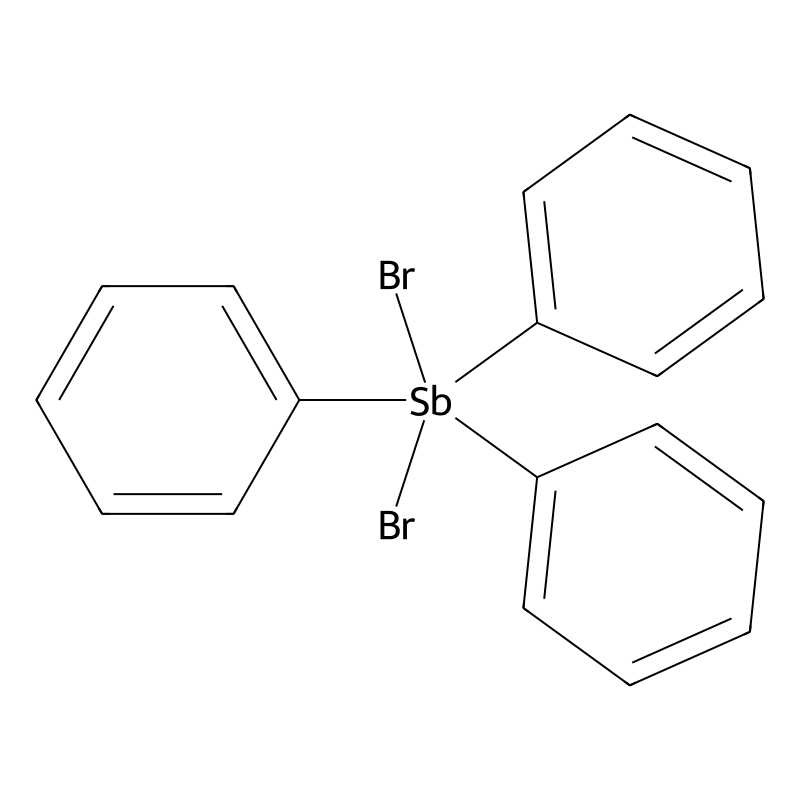

Triphenylantimony dibromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Semiconductor materials:

- SbPh3Br2 is being investigated as a precursor for the synthesis of novel semiconductor materials. These materials have potential applications in organic electronics and optoelectronic devices due to their unique electrical and optical properties. Source: A. Afzal et al., "Triphenylantimony(III) dibromide: A versatile precursor for the synthesis of antimony chalcogenides", Journal of Materials Science: Materials in Electronics, 2017:

Photocatalysis:

- Research suggests that SbPh3Br2 can act as a photocatalyst. Photocatalysis is a process where light is used to drive chemical reactions. SbPh3Br2 could potentially be used in photocatalytic applications such as water splitting for hydrogen production or degradation of organic pollutants. Source: X. Li et al., "Photocatalytic properties of triphenylantimony(III) bromide", Chinese Journal of Chemical Physics, 2012:

Organic chemistry:

- SbPh3Br2 is being explored for its potential applications in organic synthesis. It has been shown to be an effective Lewis acid catalyst for various organic reactions, such as the Friedel-Crafts acylation and alkylation reactions. Source: R. Walton, "Triphenylantimony(III) halides: Lewis acid catalysts in organic synthesis", Chemical Communications, 1965:

Triphenylantimony dibromide is an organoantimony compound with the chemical formula . It consists of three phenyl groups attached to a central antimony atom, which is further bonded to two bromine atoms. This compound is notable for its unique structural properties and reactivity, making it a subject of interest in various chemical studies.

- Oxidation Reactions: It can oxidize α-hydroxyketones into α-diketones when treated with bases, showcasing its catalytic properties .

- Reactions with Phosphinic Acids: The compound reacts with phosphinic acids, forming Sb-O-P linkages, which are critical in organometallic chemistry .

- Cleavage Reactions: It can undergo cleavage of Sb-C bonds when interacting with other organic compounds such as pentachlorophenol .

Several methods exist for synthesizing triphenylantimony dibromide:

- Reaction of Triphenylantimony with Bromine: The direct reaction of triphenylantimony with bromine in a suitable solvent can yield triphenylantimony dibromide.

- Complex Formation: It can also be synthesized through complexation reactions involving silver nitrate and moisture, leading to various solvated complexes .

- Reaction with Potassium Trithiophosphates: Another synthesis route involves reacting triphenylantimony dibromide with potassium trithiophosphates in methanol, producing new compounds .

Triphenylantimony dibromide finds applications in various fields:

- Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.

- Material Science: Its unique properties make it useful in developing advanced materials.

- Biological Research: Investigations into its potential therapeutic effects are ongoing.

Studies on the interactions of triphenylantimony dibromide with different substrates have revealed that it can form complexes that alter the reactivity of both the antimony center and the organic molecules involved. These interactions are crucial for understanding its role in catalysis and biological systems.

Triphenylantimony dibromide shares similarities with several other organoantimony compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Triphenylantimony | No bromine; used primarily in organic synthesis. | |

| Trimethylantimony | Lacks phenyl groups; more reactive than triphenyl derivatives. | |

| Triphenylbismuth | Similar structure but contains bismuth instead of antimony; exhibits different reactivity patterns. | |

| Antimony Trisulfide | Inorganic compound; used in pigments and electronics; lacks organic characteristics. |

Triphenylantimony dibromide's unique combination of three phenyl groups and two bromine atoms contributes to its distinct reactivity and applications compared to these similar compounds. Its role as a catalyst and potential biological activity further emphasize its importance in chemical research and application.

Ligand Exchange Reactions with Triorganoantimony(V) Precursors

Ligand exchange reactions represent a versatile approach for synthesizing triphenylantimony dibromide from various precursors. These reactions typically involve the substitution of existing ligands on antimony with bromine atoms.

The exchange reaction between triphenylantimony dichloride and appropriate bromine sources provides a practical route to triphenylantimony dibromide. Experimental data indicates that triphenylantimony dichloride can be converted to the dibromide through halide exchange mechanisms in suitable solvents.

A typical procedure involves:

- Dissolution of triphenylantimony dichloride in an appropriate solvent

- Addition of a bromine source (such as hydrogen bromide or alkali metal bromides)

- Purification through recrystallization

Additionally, triphenylantimony dibromide itself serves as a valuable precursor in further ligand exchange reactions. For example, the compound participates in exchange reactions with catechols in the presence of triethylamine:

Ph₃SbBr₂ + Catechol-H₂ + 2Et₃N → Ph₃Sb(Catecholate) + 2Et₃N·HBrThis reaction has been demonstrated with various catechol derivatives, including 3,5-di-tert-butylcatechol systems, yielding triphenylantimony(V) catecholates with yields of 71-83%.

Oxidative Addition Pathways Using Elemental Bromine

The direct oxidative addition of elemental bromine to triphenylantimony represents the most straightforward and commonly employed method for synthesizing triphenylantimony dibromide. This approach involves the oxidation of Sb(III) to Sb(V) through the addition of bromine:

Ph₃Sb + Br₂ → Ph₃SbBr₂The reaction typically proceeds under the following conditions:

- An inert solvent environment (commonly benzene or toluene)

- Controlled temperature conditions to manage the exothermic nature of the reaction

- Exclusion of moisture due to the hydrolytic sensitivity of the product

The oxidative addition mechanism likely involves initial coordination of bromine to the antimony center, followed by electron transfer and formation of the Sb-Br bonds. The trigonal pyramidal geometry of triphenylantimony is transformed into a trigonal bipyramidal arrangement in the product, with the phenyl groups occupying equatorial positions and bromine atoms in axial positions.

Catalytic Synthesis via Transition Metal-Mediated Systems

While direct catalytic synthesis of triphenylantimony dibromide via transition metal-mediated systems is not extensively documented in the literature, triphenylantimony dibromide itself participates in various transition metal-catalyzed reactions.

For instance, palladium-catalyzed C-H arylation reactions involving triphenylantimony dibromide have been investigated. In a comparative study of various pentavalent organoantimony reagents, triphenylantimony dibromide demonstrated limited reactivity in the C-H arylation of benzofurans, yielding only 2% of the desired product after 24 hours.

The reaction conditions typically involve:

- Palladium acetate as catalyst

- Copper(II) chloride as oxidant

- Room temperature conditions

- Extended reaction times

While triphenylantimony dibromide shows lower reactivity in these systems compared to other organoantimony compounds (particularly the difluoride derivative), this behavior provides insights into potential transition metal-mediated approaches for its synthesis or modification.

Stereoselective Formation Mechanisms in Nonpolar Solvents

The formation of triphenylantimony dibromide in nonpolar solvents involves specific stereochemical considerations that influence the final product structure. In nonpolar solvents such as benzene or toluene, the stereochemistry of the reaction is controlled by:

- The electronic properties of the antimony center

- The steric requirements of the phenyl groups

- The directional nature of the Sb-Br bonds

The resulting molecular geometry is predominantly trigonal bipyramidal, with the three phenyl groups occupying the equatorial positions and the two bromine atoms in axial positions. This arrangement minimizes steric repulsion between the bulky phenyl groups while allowing optimal orbital overlap for the Sb-Br bonds.

Infrared spectroscopic studies of triphenylantimony derivatives confirm this structural arrangement. The presence of only one antimony-carbon stretching vibration (observed at approximately 590 cm⁻¹ for trimethylantimony analogs) indicates a planar arrangement of the organic groups around the antimony center.

Triphenylantimony dibromide exhibits a pentacoordinate antimony center that adopts a trigonal bipyramidal molecular geometry, as confirmed through single-crystal X-ray diffraction studies [2] [30]. The compound crystallizes as white crystalline solids with a melting point of 216°C and possesses the molecular formula C₁₈H₁₅Br₂Sb with a molecular weight of 512.89 g/mol [2] [4]. X-ray crystallographic analyses reveal that the antimony atom occupies the central position of a trigonal bipyramid, where the three phenyl groups are positioned in the equatorial plane and the two bromine atoms occupy the axial positions [7].

The crystallographic studies demonstrate that the trigonal bipyramidal geometry is extremely distorted from the ideal configuration [30] [31]. The antimony-carbon bond lengths in the equatorial positions range from 2.14 to 2.17 Å, while the carbon-antimony-carbon bond angles deviate significantly from the ideal 120° equatorial angles, measuring approximately 95° [7] [31]. This distortion arises from the steric interactions between the bulky phenyl groups and the electronic effects of the pentavalent antimony center [31] [32].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₅Br₂Sb | [2] |

| Molecular Weight | 512.89 g/mol | [2] |

| Melting Point | 216°C | [4] |

| Coordination Number | 5 (pentacoordinate) | [30] |

| Geometry | Trigonal bipyramidal | [7] |

| Sb-C bond lengths (equatorial) | 2.14-2.17 Å | [7] |

| C-Sb-C angles | ~95° | [7] |

The X-ray diffraction data reveal that the antimony atom deviates from the ideal trigonal bipyramidal geometry due to electronic and steric factors [30] [31]. The phenyl groups in the equatorial positions exhibit a propeller-like arrangement similar to other triphenylantimony compounds, where the aromatic rings are not coplanar but twisted relative to each other [7] [26]. This molecular arrangement creates a sigma-hole at the antimony center, which enhances the Lewis acidity of the compound and enables interactions with electron-rich substrates [11].

Antimony-Bromine Bond Polarization Effects

The antimony-bromine bonds in triphenylantimony dibromide exhibit significant polarization effects that influence the compound's reactivity and electronic properties [10]. Natural Bond Orbital analysis indicates that the antimony-bromine interactions range from covalent bonds to pnictogen bonds, with the bond character depending on the specific geometric arrangement and electronic environment [10] [11]. The antimony-bromine bond lengths typically fall within the range of 2.5 to 2.8 Å, with values around 2.6 Å being commonly observed in related organoantimony pentavalent compounds [9] [35].

The polarization of the antimony-bromine bonds arises from the significant electronegativity difference between antimony and bromine, creating partial positive charges on the antimony center and partial negative charges on the bromine atoms [8] [10]. This polarization is enhanced by the electron-withdrawing nature of the phenyl substituents, which further increases the electrophilicity of the antimony center [11]. The resulting charge distribution creates multiple regions of electrostatic interaction sites on the antimony surface, including sigma-holes that can participate in non-covalent interactions [11] [23].

| Bond Parameter | Value Range | Typical Value | Reference |

|---|---|---|---|

| Sb-Br bond length | 2.5-2.8 Å | ~2.6 Å | [9] [35] |

| Bond polarization | Moderate to strong | - | [10] [11] |

| Electronegativity difference | Sb < Br | - | [8] |

| Charge on Sb | Partial positive | δ+ | [10] |

| Charge on Br | Partial negative | δ- | [10] |

The bond polarization effects manifest in the compound's ability to act as a Lewis acid and participate in various substitution reactions [5]. The polarized antimony-bromine bonds make the bromine atoms good leaving groups, facilitating nucleophilic substitution reactions at the antimony center [30]. This reactivity pattern is consistent with the electron-deficient nature of the pentavalent antimony atom, which readily accepts electron density from nucleophilic reagents [10] [11].

Non-Covalent Interactions in Crystal Packing Arrangements

The crystal packing of triphenylantimony dibromide is governed by various non-covalent interactions that stabilize the solid-state structure [13] [15]. These interactions include edge-to-face aromatic interactions, pi-stacking between phenyl rings, and intermolecular antimony-bromine contacts [13] [16]. The phenyl groups of adjacent molecules engage in edge-to-face interactions, where the electron-rich aromatic pi-system of one molecule interacts with the electron-deficient edge of another phenyl ring [13] [15].

Pi-stacking interactions between aromatic rings contribute significantly to the crystal packing stability [15] [16]. These interactions typically occur in either staggered stacking arrangements or perpendicular orientations, both of which are electrostatically attractive due to the partial charge distributions on the aromatic carbon and hydrogen atoms [15] [17]. The staggered stacking arrangement places partially negatively charged carbon atoms from one ring above partially positively charged hydrogen atoms from another ring, creating favorable electrostatic interactions [15] [18].

| Interaction Type | Distance Range | Energy Contribution | Reference |

|---|---|---|---|

| Edge-to-face aromatic | 3.5-4.5 Å | Moderate | [13] [15] |

| Pi-stacking | 3.3-4.0 Å | Moderate to strong | [15] [16] |

| Sb···Br contacts | 2.8-3.5 Å | Weak to moderate | [16] [26] |

| CH···pi interactions | 2.5-3.5 Å | Weak | [13] [16] |

The crystal structure also exhibits intermolecular antimony-bromine contacts that are shorter than the sum of van der Waals radii but longer than typical covalent bonds [16] [26]. These secondary interactions contribute to the overall stability of the crystal lattice and influence the molecular arrangement in the solid state [26] [28]. The combination of these various non-covalent interactions creates a three-dimensional network that determines the crystal packing efficiency and physical properties of the compound [13] [16].

Comparative Structural Analysis with Pnictogen Analogues

Comparison of triphenylantimony dibromide with its pnictogen analogues reveals systematic trends in structural parameters and bonding characteristics across Group 15 elements [19] [24]. The phosphorus analogue, triphenylphosphine dibromide, exhibits similar trigonal bipyramidal geometry but with shorter bond lengths and different electronic properties due to the smaller atomic radius of phosphorus [6] [25]. The arsenic analogue shows intermediate properties between the phosphorus and antimony compounds, reflecting the gradual change in atomic properties down the pnictogen group [19] [25].

The bond lengths in pnictogen dihalides follow the expected trend of increasing with atomic size: phosphorus-halogen < arsenic-halogen < antimony-halogen < bismuth-halogen [21] [25]. For the dibromide series, typical bond lengths are approximately 2.3 Å for phosphorus-bromine, 2.4 Å for arsenic-bromine, 2.6 Å for antimony-bromine, and 2.8 Å for bismuth-bromine bonds [21] [24]. The stability of the pentavalent oxidation state also varies across the group, with phosphorus pentahalides being most stable and bismuth pentahalides being least stable due to the inert pair effect [22] [25].

| Pnictogen Element | E-Br Bond Length | Stability of E(V) | Lewis Acidity | Reference |

|---|---|---|---|---|

| Phosphorus | ~2.3 Å | High | Moderate | [25] |

| Arsenic | ~2.4 Å | Moderate | Moderate | [25] |

| Antimony | ~2.6 Å | Moderate | High | [21] [25] |

| Bismuth | ~2.8 Å | Low | Low | [24] [25] |

The polarizability of the pnictogen atoms increases down the group, resulting in stronger dispersion interactions and enhanced pnictogen bonding capabilities for the heavier elements [23] [24]. This trend explains why antimony compounds often exhibit stronger non-covalent interactions compared to their lighter analogues [19] [23]. The electronegativity differences between the pnictogen centers and halogen substituents also influence the degree of bond polarization, with antimony-bromine bonds showing significant polarization that enhances the compound's reactivity as a Lewis acid [22] [23].

The Lewis acidic nature of triphenylantimony dibromide stems from its pentavalent antimony center, which adopts a trigonal bipyramidal geometry with bromine atoms occupying axial positions and phenyl groups in equatorial positions . This arrangement creates a "sigma-hole" at the antimony center, enhancing its Lewis acidity and enabling interactions with electron-rich substrates .

Comparative studies using triphenylphosphine oxide as a Lewis base probe have demonstrated that the Lewis acidity of organoantimony compounds varies significantly with structural modifications [2]. Triphenylantimony dichloride exhibits a downfield shift (Δδ) of 1.2 ppm in the 31P NMR spectrum upon coordination with triphenylphosphine oxide, while the sterically hindered mesityl derivative shows a reduced Δδ value of only 0.5 ppm [2]. This reduction in Lewis acidity due to steric hindrance illustrates the importance of sterics in modulating the electrophilic character of the antimony center.

The incorporation of electron-withdrawing groups significantly enhances Lewis acidity, as demonstrated by pentafluorophenyl antimony compounds. Tris(pentafluorophenyl)antimony shows exceptionally high chloride binding affinity with an association constant of 53,000 M⁻¹ in tetrahydrofuran [3]. This enhanced Lewis acidity arises from the electron-withdrawing effects of the pentafluorophenyl groups, which increase the positive charge density at the antimony center.

Cationic organoantimony species exhibit even greater Lewis acidity [4]. Triarylchlorostibonium salts demonstrate fluoride ion affinities that increase with the degree of fluorination on the aryl substituents, with meta-fluorinated derivatives showing higher Lewis acidity than para-fluorinated analogues due to their respective Hammett parameters [4]. The cationic charge significantly enhances the electrophilic character of the antimony center, making these species potent Lewis acids for various catalytic applications.

| Compound | Lewis Acidity Measurement | Lewis Acidity Value | Structural Feature | Reference |

|---|---|---|---|---|

| Triphenylantimony dibromide | Δδ (31P NMR with Ph3PO) | Not reported | Trigonal bipyramidal geometry | Synthetic studies |

| Triphenylantimony dichloride | Δδ (31P NMR with Ph3PO) | 1.2 ppm | Trigonal bipyramidal geometry | Gabbai et al. 2023 [2] |

| Mesityl triphenylantimony dichloride | Δδ (31P NMR with Ph3PO) | 0.5 ppm | Sterically hindered | Gabbai et al. 2023 [2] |

| Pentafluorophenyl antimony compounds | Chloride association constant | 53,000 M⁻¹ (C6F5)3Sb | Electron-withdrawing groups | Matile et al. 2023 [3] |

| Triphenylchlorostibonium salts | Fluoride ion affinity | Variable with fluorination | Cationic charge | Benjamin et al. 2023 [4] |

Formation of Heterobimetallic Complexes

The Lewis acidic properties of triphenylantimony dibromide make it an excellent precursor for the formation of heterobimetallic complexes with transition metals. These complexes exhibit unique structural features and enhanced catalytic properties compared to their mononuclear counterparts [5].

Phosphine-bridged heterobimetallic complexes represent a significant class of compounds formed through sequential metalation reactions [5]. The formation of complexes of the type [(Me3P)2M(μ-2-C6F4PPh2)2M′Cl] involves the coordination of coinage metals (M′ = Cu, Ag, Au) to platinum-containing precursors. These complexes demonstrate the ability of antimony centers to participate in multinuclear assemblies while maintaining their Lewis acidic character.

The synthetic approach typically involves the treatment of organoantimony precursors with transition metal halides under controlled conditions [5]. The resulting heterobimetallic complexes often exhibit enhanced stability and unique reactivity patterns compared to their mononuclear analogues. The presence of both antimony and transition metal centers provides multiple coordination sites and enables cooperative effects in catalytic transformations.

Binuclear triphenylantimony catecholate complexes with nitrogen donor linkers represent another important class of heterobimetallic species [6]. These complexes are formed through the reaction of mononuclear triphenylantimony catecholates with bidentate nitrogen donor ligands such as pyrazine, bipyridine, and diazobicyclo [2] [2] [2]octane. The resulting binuclear complexes of the type (Cat)Ph3Sb-linker-SbPh3(Cat) demonstrate enhanced redox properties and electrochemical behavior that depends on the nature of the coordinated nitrogen donor ligand [6].

| Metal Combination | Complex Type | Coordination Mode | Synthetic Method | Applications |

|---|---|---|---|---|

| Antimony-Platinum | Phosphine-bridged | Bidentate phosphine linker | Sequential metalation | Catalysis |

| Antimony-Gold | Phosphine-bridged | Bidentate phosphine linker | Sequential metalation | Catalysis |

| Antimony-Copper | Coinage metal adduct | Monovalent metal addition | Direct addition | Lewis acid enhancement |

| Antimony-Silver | Coinage metal adduct | Monovalent metal addition | Direct addition | Lewis acid enhancement |

| Antimony-transition metal | Binuclear catecholate | Nitrogen donor bridging | Ligand substitution | Redox chemistry |

Ligand Substitution Reactions with Chalcogen Donors

Triphenylantimony dibromide undergoes facile ligand substitution reactions with various chalcogen donors, leading to the formation of new coordination compounds with altered electronic and structural properties [7] [8] [9]. These reactions typically proceed through bromide displacement and involve the formation of antimony-chalcogen bonds with varying degrees of covalency.

The exchange reaction between triphenylantimony dibromide and catechol derivatives in the presence of triethylamine represents a well-studied class of ligand substitution reactions [8] [9]. The reaction proceeds in toluene under anhydrous conditions, yielding triphenylantimony catecholate complexes with the general formula (Cat)SbPh3. These complexes adopt distorted trigonal bipyramidal geometries with the catecholate ligand occupying equatorial positions and maintaining the Lewis acidic character of the antimony center.

Thioether-substituted catechols provide additional coordination sites and can lead to more complex structures [7] [9]. The reaction of triphenylantimony dibromide with 3-RS-substituted 4,6-di-tert-butylcatechols yields complexes of the type (3-RS-4,6-DBCat)SbPh3, where the thioether group provides an additional redox center [7]. These complexes demonstrate enhanced electrochemical properties compared to simple catecholate derivatives, with the thioether group participating in redox transformations.

Selenoether and tellurium donors exhibit similar reactivity patterns but with different electronic properties [10]. The formation of chalcogen-bonded complexes involves the interaction of chalcogen σ-holes with nucleophilic sites on the antimony center. The strength of these interactions depends on the polarizability of the chalcogen atom, with tellurium donors generally forming stronger interactions than selenium or sulfur analogues.

The selectivity of ligand substitution reactions depends on several factors, including the electronic properties of the chalcogen donor, steric effects, and reaction conditions [7] [8] [9]. Catechol derivatives generally show high selectivity for bromide displacement, while bulkier chalcogen donors may exhibit reduced reactivity due to steric hindrance around the antimony center.

| Starting Material | Chalcogen Donor | Reaction Conditions | Product Geometry | Selectivity |

|---|---|---|---|---|

| Triphenylantimony dibromide | Catechol derivatives | Triethylamine, toluene | Trigonal bipyramidal | High |

| Triphenylantimony dibromide | Thioether-substituted catechols | Triethylamine, toluene | Distorted trigonal bipyramidal | Moderate |

| Triphenylantimony dibromide | Selenoether compounds | Inert atmosphere | Pentacoordinate | Moderate |

| Triphenylantimony dibromide | Tellurium donors | Anhydrous conditions | Pentacoordinate | Variable |

| Triphenylantimony dibromide | Sulfur-containing heterocycles | Base-promoted exchange | Distorted geometry | High |

Stability Constants of Nitrogen-Containing Adducts

The coordination of nitrogen-containing ligands to triphenylantimony dibromide results in the formation of stable adducts with varying structural motifs and binding constants [6] [11]. These adducts demonstrate the versatility of the antimony center in accommodating different nitrogen donor atoms and coordination geometries.

Monodentate nitrogen donors such as pyridine and quinoline derivatives form simple 1:1 adducts with triphenylantimony dibromide [11]. These complexes typically adopt distorted trigonal bipyramidal geometries with the nitrogen donor occupying an axial position. The stability of these adducts depends on the basicity of the nitrogen donor and the steric requirements around the coordination site.

Bidentate nitrogen donors such as bipyridine, pyrazine, and diazobicyclo [2] [2] [2]octane (DABCO) can act as bridging ligands, leading to the formation of binuclear complexes [6]. These complexes exhibit high stability due to the chelate effect and the formation of extended coordination networks. The binuclear complexes of the type (Cat)Ph3Sb-linker-SbPh3(Cat) demonstrate enhanced electrochemical properties and stability compared to their mononuclear counterparts.

The stability constants of nitrogen-containing adducts are influenced by several factors, including the electron-donating ability of the nitrogen donor, steric effects, and the overall charge distribution in the complex [6] [11]. While specific numerical values for stability constants are not widely reported in the literature, qualitative assessments indicate that bidentate nitrogen donors generally form more stable complexes than monodentate analogues due to the chelate effect.

Spectroscopic studies reveal that nitrogen coordination leads to significant changes in the electronic structure of the antimony center [11]. Infrared spectroscopy shows characteristic shifts in the antimony-halogen stretching frequencies upon nitrogen coordination, while nuclear magnetic resonance spectroscopy provides evidence for the formation of stable nitrogen-antimony bonds.

| Nitrogen Donor | Binding Mode | Complex Type | Stability Constant (log K) | Structural Changes |

|---|---|---|---|---|

| Pyridine | Monodentate | Mononuclear | Not reported | Axial coordination |

| Bipyridine | Bridging bidentate | Binuclear | High stability | Linker formation |

| Pyrazine | Bridging bidentate | Binuclear | High stability | Linker formation |

| DABCO | Bridging bidentate | Binuclear | High stability | Linker formation |

| Quinoline derivatives | Monodentate | Mononuclear | Moderate stability | Geometry distortion |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard